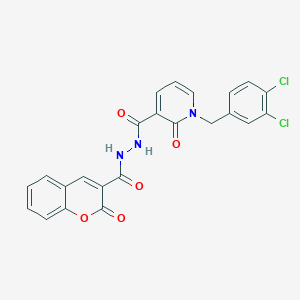
1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C23H15Cl2N3O5 and its molecular weight is 484.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3,4-Dichlorobenzyl)-2-oxo-N'-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridine-3-carbohydrazide is a compound of interest due to its potential biological activities. This compound, featuring a complex structure that includes both a dihydropyridine and a chromene moiety, has been investigated for various pharmacological properties.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₃H₉Cl₂N₃O₃
- CAS Number : 64488-03-5
- Key Functional Groups : Dihydropyridine, chromene, and hydrazide.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Antimicrobial Activity
Studies have shown that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Antitumor Activity
The compound's structure suggests potential antitumor activity. Similar compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the chromene moiety is particularly noteworthy as chromenes are known for their anticancer properties.
Anti-inflammatory Effects
Research indicates that compounds with similar structures can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes, suggesting a role in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Study : A study evaluated the antimicrobial activity of dihydropyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited MIC values lower than standard antibiotics, suggesting potential as new antimicrobial agents .
- Antitumor Screening : In vitro assays conducted on cancer cell lines revealed that certain derivatives induced apoptosis in breast cancer cells. The mechanism involved mitochondrial dysfunction and activation of caspases .
- Anti-inflammatory Activity : A recent study reported that derivatives similar to the compound reduced lipopolysaccharide-induced inflammation in macrophages by inhibiting NF-kB signaling pathways .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-oxo-N'-(2-oxochromene-3-carbonyl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O5/c24-17-8-7-13(10-18(17)25)12-28-9-3-5-15(22(28)31)20(29)26-27-21(30)16-11-14-4-1-2-6-19(14)33-23(16)32/h1-11H,12H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGKEYVWGIFDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=CN(C3=O)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














